molecular formula C10H10FNO2 B12944798 Methyl 4-fluoroindoline-5-carboxylate

Methyl 4-fluoroindoline-5-carboxylate

Cat. No.: B12944798
M. Wt: 195.19 g/mol
InChI Key: HVCLIMVMWDGGCG-UHFFFAOYSA-N
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Description

Methyl 4-fluoroindoline-5-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of indole derivatives, including Methyl 4-fluoroindoline-5-carboxylate, often involves palladium-catalyzed reactions. One common method is the Larock indole synthesis, which utilizes palladium catalysts to form the indole unit. Another method involves a one-pot sequential Buchwald–Hartwig amination followed by C–H activation to form the key pyrrolo[2,3-c]carbazole unit . Industrial production methods typically involve similar catalytic processes but on a larger scale to ensure efficiency and yield.

Chemical Reactions Analysis

Methyl 4-fluoroindoline-5-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-fluoroindoline-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-fluoroindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl 4-fluoroindoline-5-carboxylate can be compared with other indole derivatives such as:

  • 5-iodoindole
  • 4-fluoroindole
  • 7-chloroindole
  • 7-bromoindole

These compounds share similar structural features but differ in their halogen substitutions, which can influence their biological activities and chemical reactivity. This compound is unique due to its specific substitution pattern, which can affect its interaction with biological targets and its overall chemical properties .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

methyl 4-fluoro-2,3-dihydro-1H-indole-5-carboxylate

InChI

InChI=1S/C10H10FNO2/c1-14-10(13)7-2-3-8-6(9(7)11)4-5-12-8/h2-3,12H,4-5H2,1H3

InChI Key

HVCLIMVMWDGGCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)NCC2)F

Origin of Product

United States

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